1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine is an organic compound that features a benzodioxin ring fused with an oxane ring and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Oxane Ring Formation: The oxane ring can be synthesized via the cyclization of diols with halides or through ring-closing metathesis.
Coupling of Benzodioxin and Oxane Rings: This step involves the use of coupling agents such as Grignard reagents or organolithium compounds to link the benzodioxin and oxane rings.
Introduction of the Ethanamine Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine: shares structural similarities with other benzodioxin and oxane derivatives.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21NO3 |
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Molecular Weight |
263.33 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(oxan-4-yl)ethanamine |
InChI |
InChI=1S/C15H21NO3/c16-12(9-11-5-7-17-8-6-11)15-10-18-13-3-1-2-4-14(13)19-15/h1-4,11-12,15H,5-10,16H2 |
InChI Key |
JGCYRBJZXXBACW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(C2COC3=CC=CC=C3O2)N |
Origin of Product |
United States |
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